quinoline-7-thiol hydrochloride
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Overview
Description
Quinoline-7-thiol hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is composed of a benzene ring fused to a pyridine ring. This compound is known for its sulfur-containing thiol group at the 7th position of the quinoline ring, making it a valuable compound in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-7-thiol hydrochloride can be achieved through several methods. One common approach involves the reaction of 7-chloroquinoline with thiourea, followed by hydrolysis to yield quinoline-7-thiol. The thiol group is then converted to its hydrochloride salt by treatment with hydrochloric acid. This method is efficient and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as solvent-free conditions and recyclable catalysts, are increasingly being adopted to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Quinoline-7-thiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert this compound to its corresponding thiolate anion.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolate anions.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Quinoline-7-thiol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions due to its ability to form strong bonds with metal ions.
Medicine: this compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline-7-thiol hydrochloride involves its interaction with molecular targets through the thiol group. This group can form covalent bonds with metal ions and other electrophilic centers, leading to inhibition of enzyme activity or disruption of protein function. The compound’s ability to chelate metal ions also plays a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, lacking the thiol group.
Quinoline-8-thiol: Similar structure but with the thiol group at the 8th position.
Quinoline-2-thiol: Thiol group at the 2nd position.
Uniqueness
Quinoline-7-thiol hydrochloride is unique due to the specific positioning of the thiol group, which influences its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to other quinoline thiol derivatives.
Properties
CAS No. |
2639412-68-1 |
---|---|
Molecular Formula |
C9H8ClNS |
Molecular Weight |
197.7 |
Purity |
95 |
Origin of Product |
United States |
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